molecular formula C13H17BrO B14804661 Cycloheptane, (2-bromophenoxy)-

Cycloheptane, (2-bromophenoxy)-

Cat. No.: B14804661
M. Wt: 269.18 g/mol
InChI Key: OCZUQFQAWSGISG-UHFFFAOYSA-N
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Description

Cycloheptane, (2-bromophenoxy)-, is a seven-membered cyclic hydrocarbon substituted with a 2-bromophenoxy group. Cycloheptane derivatives are notable for their applications in pharmaceuticals, including Alzheimer’s drugs and anticancer agents, as well as their presence in natural products .

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

(2-bromophenoxy)cycloheptane

InChI

InChI=1S/C13H17BrO/c14-12-9-5-6-10-13(12)15-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2

InChI Key

OCZUQFQAWSGISG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)OC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptane, (2-bromophenoxy)- typically involves the bromination of cycloheptane followed by the introduction of a phenoxy group. One common method is the reaction of cycloheptane with bromine in the presence of a catalyst to form bromocycloheptane. This intermediate can then react with phenol in the presence of a base to yield Cycloheptane, (2-bromophenoxy)-.

Industrial Production Methods

Industrial production of Cycloheptane, (2-bromophenoxy)- may involve large-scale bromination and phenoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Cycloheptane, (2-bromophenoxy)- can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The bromine atom can be reduced to form cycloheptane phenol.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Cycloheptane phenol.

    Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.

Scientific Research Applications

Cycloheptane, (2-bromophenoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cycloheptane, (2-bromophenoxy)- involves its interaction with various molecular targets. The bromophenoxy group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The seven-membered ring structure also contributes to its unique conformational properties, affecting its binding and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Cycloheptane derivatives vary significantly based on substituents and ring size. A comparison of key compounds is summarized below:

Compound Ring Size Substituent Molecular Weight (g/mol) Thermal Conductivity (t-dimension) Natural Occurrence
Cycloheptane, (2-bromophenoxy)- 7 2-bromophenoxy ~269 (calculated*) Not reported Synthetic
Bromocycloheptane 7 Bromo 177.082 5.86 Synthetic
Cyclohexane, (2-bromoethyl) 6 2-bromoethyl Not reported 5.73 Synthetic
Cycloheptane, 4-methylene-...† 7 Complex alkenyl groups Not reported N/A B. mollis extract
Cycloheptane (unsubstituted) 7 None 98.19 5.86 Minor in patchouli oil

Calculated based on formula C₁₃H₁₇BrO.
†Example of a natural cycloheptane derivative with high abundance (34.21% in *B. mollis
extract) .

  • Thermal Conductivity: Cycloheptane (5.86) exhibits higher thermal conductivity than cyclohexane (5.73) and cyclopentane (5.50), attributed to its larger ring size and molecular stacking . Substituents like 2-bromophenoxy may reduce thermal conductivity due to increased molecular complexity.

Reactivity and Catalytic Oxidation

Unsubstituted cycloheptane demonstrates higher oxidation yields (~23–25%) compared to cyclooctane (17–20%) and cyclohexane (lower yields) when catalyzed by copper(II) compounds . The 2-bromophenoxy group may alter reactivity:

  • Steric Effects : Bulky substituents could hinder oxidation efficiency.

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